3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride
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Overview
Description
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl fluoride group, which is known for its reactivity and utility in chemical synthesis.
Preparation Methods
The synthesis of 3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride involves multiple steps. One common synthetic route includes the reaction of 3-methyl-2,4-dioxopyrimidine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 3-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the sulfonyl fluoride group can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules or other compounds. This reactivity can lead to the formation of covalent bonds, modifying the target molecule’s structure and function. Molecular targets may include enzymes, where the compound acts as an inhibitor by covalently modifying the active site.
Comparison with Similar Compounds
Similar compounds to 3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride include other sulfonyl fluorides and sulfonamide derivatives. These compounds share the sulfonyl fluoride group, which imparts similar reactivity and applications. the presence of the 3-methyl-2,4-dioxopyrimidin-1-yl group in this compound provides unique properties, such as enhanced stability and specific reactivity patterns. Other similar compounds include:
- Benzenesulfonyl fluoride
- Methanesulfonyl fluoride
- Tosyl fluoride
These compounds differ in their substituents, which can affect their reactivity and applications in various fields.
Properties
IUPAC Name |
3-[[2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O5S/c1-16-12(19)5-6-17(13(16)20)8-11(18)15-9-3-2-4-10(7-9)23(14,21)22/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSGPWJYFCUOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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